molecular formula C13H24N2O5 B061499 (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine CAS No. 167102-62-7

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Cat. No. B061499
M. Wt: 288.34 g/mol
InChI Key: USINQMZZDNKSQW-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, involves multiple steps starting from basic amino acids like L-cystine. Key steps in the synthesis include acetonization, Boc protection, and N-methoxy-N-methyl amidation, leading to yields around 54% through a three-step process (Qin et al., 2014).

Scientific Research Applications

Synthesis of Key Intermediates

  • (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a key intermediate in the synthesis of biologically important compounds. For instance, it is used in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an important intermediate of the natural product Biotin, which plays a crucial role in metabolic processes like the synthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Chiral Auxiliary and Synthesis Applications

  • The compound serves as a chiral auxiliary in various chemical syntheses. For instance, its derivates have been used for the preparation of enantiomerically pure compounds, such as in the synthesis of 2-methyl-3-phenylpropanoic acid with high enantiomer ratios (Studer, Hintermann & Seebach, 1995).

In Neurochemical Research

  • In neurochemical research, derivatives of this compound have been utilized in the synthesis of isoxazole amino acids, which are significant as neuroexcitants. These compounds are challenging to prepare in enantiopure form, but the use of derivatives of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine has facilitated this process (Pajouhesh & Curry, 1998).

Pharmaceutical Synthesis

  • It is also involved in the pharmaceutical synthesis of drugs like netarsudil, a Rho kinase/norepinephrine transport inhibitor used in the treatment of open-angle glaucoma. Its role in the synthesis process is crucial to achieve high diastereoselectivity and enantiomeric purity (Sturdivant & Delong, 2018).

Polymer Research

  • In polymer research, derivatives of this compound are used in developing polymers that depolymerize by a cascade of intramolecular reactions. This is particularly useful for creating medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties (Dewit & Gillies, 2009).

Safety And Hazards

This would involve discussing any known safety concerns or hazards associated with the compound. This could include its toxicity, flammability, or environmental impact.


Future Directions

This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas where further study is needed.


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properties

IUPAC Name

tert-butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USINQMZZDNKSQW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455550
Record name (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

CAS RN

167102-62-7
Record name 1,1-Dimethylethyl (4R)-4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167102-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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